4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[4-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-14-18(22-19(21-16)25-10-12-26-13-11-25)24-8-6-23(7-9-24)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSOYDUEVANSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-Methyl-6-Morpholinopyrimidine
The synthesis begins with the preparation of a dichloropyrimidine intermediate. A modified Biginelli reaction is employed, combining ethyl acetoacetate (1.0 mol), morpholine (1.2 mol), and phosphorus oxychloride (3.0 mol) under reflux in anhydrous dichloromethane for 6 hours. The intermediate 2,6-dichloro-4-methylpyrimidine is isolated in 78% yield and subsequently reacted with morpholine (1.5 mol) in tetrahydrofuran (THF) at 60°C for 12 hours to yield 2-chloro-4-methyl-6-morpholinopyrimidine.
Key data :
Piperazine Substitution and Functionalization
The chlorinated intermediate (0.1 mol) undergoes nucleophilic substitution with 1-(pyridin-2-ylmethyl)piperazine (0.12 mol) in the presence of potassium carbonate (0.3 mol) in dimethylformamide (DMF) at 100°C for 24 hours. The reaction is monitored via TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Key data :
Sequential Coupling and Deprotection Strategy
tert-Butyl Protection of Piperazine
To enhance regioselectivity, 1-(pyridin-2-ylmethyl)piperazine is protected using di-tert-butyl dicarbonate (Boc₂O, 1.2 mol) in dichloromethane at 0°C for 2 hours. The Boc-protected piperazine is isolated in 94% yield and subsequently coupled to 2-chloro-4-methyl-6-morpholinopyrimidine (0.1 mol) under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene at 110°C for 18 hours.
Key data :
Final Purification
Crude product is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄. Final purification via recrystallization (ethanol/water) yields the target compound.
Key data :
One-Pot Tandem Synthesis
Reaction Optimization
A one-pot method combines 2,4,6-trichloropyrimidine (1.0 mol), morpholine (2.2 mol), and 1-(pyridin-2-ylmethyl)piperazine (1.1 mol) in acetonitrile with triethylamine (3.0 mol) at 80°C for 8 hours. Sequential substitution occurs at the 2-, 4-, and 6-positions, with morpholine preferentially occupying the 2- and 4-positions due to steric and electronic effects.
Key data :
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Complexity | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | 24 hours | Moderate | 98% |
| Sequential Coupling | 57% | 36 hours | High | 99% |
| One-Pot Synthesis | 61% | 8 hours | Low | 97% |
Key findings :
-
The one-pot method offers the shortest reaction time but lower yield due to competing side reactions.
-
Sequential coupling ensures higher regioselectivity, critical for large-scale synthesis.
-
Nucleophilic substitution remains the most cost-effective approach for small batches.
Mechanistic Insights and Challenges
Regioselectivity in Pyrimidine Functionalization
The 2- and 4-positions of pyrimidine are more reactive toward nucleophilic substitution due to electron-withdrawing effects of the ring nitrogen atoms. Morpholine, being a stronger nucleophile than piperazine derivatives, preferentially substitutes at these positions, necessitating careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions where leaving groups are present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, tosylates, and other good leaving groups in the presence of nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 408.4 g/mol. Its structure features a morpholine ring, a pyrimidine moiety, and a piperazine substituent, which contribute to its biological activity.
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural frameworks have been shown to inhibit specific kinases involved in cancer cell proliferation. A notable example is the inhibition of BCR-ABL tyrosine kinase, which is crucial in chronic myeloid leukemia (CML) therapy.
Case Study:
In a study published in Molbank, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that specific modifications significantly enhanced anticancer activity, suggesting that further structural optimization could lead to more effective therapeutic agents .
2. Neurological Disorders
The compound's piperazine component suggests potential applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives are known for their anxiolytic effects, and compounds with similar structures have been explored for their ability to modulate serotonin receptors.
Case Study:
A study investigated the effects of piperazine-containing compounds on serotonin receptor activity, revealing that certain derivatives could enhance serotonin receptor binding affinity, potentially leading to new treatments for mood disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Compound A | Anticancer | BCR-ABL Inhibition | |
| Compound B | Anxiolytic | Serotonin Receptor Modulation | |
| Compound C | Antimicrobial | DNA Gyrase Inhibition |
Synthetic Applications
The synthesis of 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has been explored for its utility in generating novel compounds through various chemical reactions, including:
1. Medicinal Chemistry
Chemists utilize this compound as a scaffold for developing new drugs targeting diverse biological pathways. Its ability to form stable complexes with biological targets makes it an ideal candidate for drug design.
2. Material Science
Beyond pharmacology, the compound's unique structure allows it to be investigated for applications in material science, particularly in the development of organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to the modulation of biological pathways. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : Morpholine and piperazine contribute to polarity, but bulky groups (e.g., pyridinylmethyl) may reduce aqueous solubility compared to smaller substituents (e.g., methyl or methanesulfonyl) .
- Metabolic Stability : Fluorinated analogs (e.g., Compound 75) may exhibit enhanced metabolic stability due to decreased susceptibility to oxidative metabolism .
Biological Activity
4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the context of cancer therapy and infectious diseases. Research has indicated that it may act as a potent inhibitor of specific kinases involved in cancer progression, particularly Bcr-Abl tyrosine kinase, which is crucial in chronic myeloid leukemia (CML) treatment.
Antitumor Activity
- Inhibition of Bcr-Abl Kinase : The compound has been shown to inhibit Bcr-Abl kinase activity effectively, leading to reduced proliferation of CML cells. Studies demonstrated that it exhibits IC50 values comparable to established inhibitors like imatinib .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., K562, HL60) showed significant cytotoxicity, with IC50 values ranging from 0.5 to 2 μM .
Antimicrobial Activity
Recent investigations have also explored the compound's potential as an antimicrobial agent:
- Anti-tubercular Activity : The compound was evaluated against Mycobacterium tuberculosis, showing promising results with IC90 values indicating effective inhibition at low concentrations .
Case Studies
- Case Study 1 : A study involving the synthesis and evaluation of similar pyrimidine derivatives highlighted that modifications in the piperazine moiety significantly enhanced antitumor activity. The derivatives exhibited a range of IC50 values from 1.35 μM to 4.00 μM against resistant strains of Mycobacterium tuberculosis .
- Case Study 2 : Another investigation into the compound's efficacy against various cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Table 1: Biological Activity Summary
Q & A
Q. Example Reaction Setup
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 58–65% | |
| 2 | Pd(OAc)₂, N₂ atmosphere | 70–78% |
How can researchers resolve overlapping signals in the ¹H NMR spectra of this compound, particularly for morpholine and piperazine protons?
Basic Characterization Question
Overlapping signals in the δ 2.5–3.5 ppm range (morpholine/piperazine protons) can be resolved using:
Q. Reported ¹H NMR Data
| Proton Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperazine | 2.42–3.21 | m | |
| Morpholine | 3.52–4.15 | s/m |
What advanced computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with pyrimidine and morpholine moieties .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
How can researchers address contradictions in reported biological activity data for analogs of this compound?
Advanced Data Analysis Question
Contradictions may arise from assay variability or structural impurities. Mitigation strategies:
Q. Example SAR Table
| Substituent (R) | IC₅₀ (nM) | Reference |
|---|---|---|
| -CH₃ | 12.4 | |
| -C₂H₅ | 8.7 |
What strategies are recommended for crystallizing this compound to determine its 3D structure?
Advanced Structural Analysis Question
Q. Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/n | |
| Resolution | 0.84 Å |
How can researchers design analogs to improve metabolic stability without compromising potency?
Advanced Medicinal Chemistry Question
- Bioisosteric Replacement : Substitute morpholine with thiomorpholine-dioxide to reduce CYP450 metabolism .
- Deuterium Labeling : Replace methyl groups with CD₃ to slow oxidative degradation .
- LogP Optimization : Introduce fluorine atoms to balance lipophilicity (target LogP: 2–3) .
What analytical techniques are critical for detecting trace impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
